1a,8,9,9a-Tetrahydro[1]benzoxireno[3,2-f]quinoline-8,9-diyl diacetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1a,8,9,9a-Tetrahydro1benzoxireno[3,2-f]quinoline-8,9-diyl diacetate typically involves multi-step organic reactions. The process begins with the preparation of the core benzoxireno and quinoline structures, followed by their fusion under specific conditions. Common reagents used in these reactions include acetylating agents, catalysts, and solvents that facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
1a,8,9,9a-Tetrahydro1benzoxireno[3,2-f]quinoline-8,9-diyl diacetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves replacing one functional group with another, typically using nucleophiles or electrophiles under controlled conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like halides, amines, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroquinoline compounds .
Scientific Research Applications
1a,8,9,9a-Tetrahydro1benzoxireno[3,2-f]quinoline-8,9-diyl diacetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1a,8,9,9a-Tetrahydro1benzoxireno[3,2-f]quinoline-8,9-diyl diacetate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1a,8,9,9a-Tetrahydroquinoline derivatives: These compounds share a similar core structure but differ in their functional groups and substituents.
Benzoxireno derivatives: Compounds with a benzoxireno core, which may have different substituents and functional groups.
Uniqueness
1a,8,9,9a-Tetrahydro1benzoxireno[3,2-f]quinoline-8,9-diyl diacetate is unique due to its fused benzoxireno and quinoline system, which imparts distinct chemical and biological properties.
Properties
CAS No. |
103667-14-7 |
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Molecular Formula |
C17H15NO5 |
Molecular Weight |
313.30 g/mol |
IUPAC Name |
(15-acetyloxy-12-oxa-6-azatetracyclo[8.5.0.02,7.011,13]pentadeca-1(10),2(7),3,5,8-pentaen-14-yl) acetate |
InChI |
InChI=1S/C17H15NO5/c1-8(19)21-15-13-10-4-3-7-18-12(10)6-5-11(13)14-16(23-14)17(15)22-9(2)20/h3-7,14-17H,1-2H3 |
InChI Key |
LWKBUOAJFFGKKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C2C(O2)C3=C(C1OC(=O)C)C4=C(C=C3)N=CC=C4 |
Origin of Product |
United States |
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